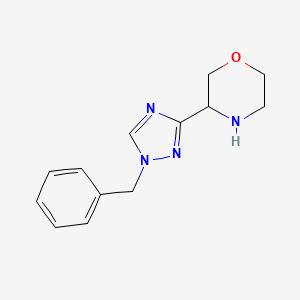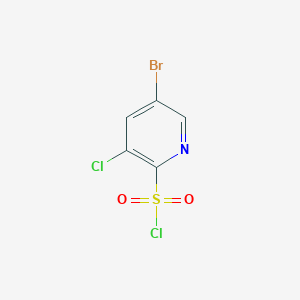
5-Bromo-3-chloropyridine-2-sulfonyl chloride
Übersicht
Beschreibung
5-Bromo-3-chloropyridine-2-sulfonyl chloride is a solid compound with the empirical formula C5H2BrCl2NO2S and a molecular weight of 290.95 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .
Molecular Structure Analysis
The SMILES string for this compound is Clc1ncc(cc1Br)S(Cl)(=O)=O . The InChI key is TURGMVYIESHZBE-UHFFFAOYSA-N .Chemical Reactions Analysis
As an intermediate, 5-Bromo-3-chloropyridine-2-sulfonyl chloride is used in various organic syntheses. It reacts with water and is soluble in dichloromethane .Physical And Chemical Properties Analysis
This compound is a solid and has a molecular weight of 290.95 . It reacts with water and is soluble in dichloromethane . The melting point is between 65-76°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
The compound has been utilized as a key intermediate in the synthesis of complex organic molecules. For example, it serves as a precursor in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides such as chlor-antraniliprole (Niu Wen-bo, 2011). This synthesis demonstrates the compound's role in creating biologically active molecules with potential applications in agriculture.
Antibacterial and Antifungal Activities
Research has also been directed towards synthesizing novel derivatives of 5-Bromo-2-chloropyrimidin-4-amine, which show significant antimicrobial activity. A series of derivatives were synthesized through nucleophilic substitution reactions with various sulfonyl and acid chlorides, highlighting the adaptability of 5-Bromo-3-chloropyridine-2-sulfonyl chloride in generating compounds with potential therapeutic applications (V. L. Ranganatha et al., 2018).
Catalysis and Chemical Transformations
The compound has been involved in studies focusing on catalytic processes and chemical transformations. For instance, selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex showed that 5-Bromo-2-chloropyridine can be efficiently converted into 5-amino-2-chloropyridine, demonstrating high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, W. Bunnelle, 2003). This process is significant for the synthesis of aminated pyridines, which are valuable in pharmaceutical chemistry.
Synthesis of Antiproliferative Agents
Furthermore, the compound's derivatives have been explored for their antiproliferative properties against cancer cell lines. For example, the synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a compound with potential as an anti-proliferative agent, demonstrates the utility of 5-Bromo-3-chloropyridine-2-sulfonyl chloride in developing novel therapeutic agents (M. Yates et al., 2009).
Safety And Hazards
Zukünftige Richtungen
As an important raw material and intermediate, 5-Bromo-3-chloropyridine-2-sulfonyl chloride has potential applications in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field . Its future directions will likely continue to be influenced by these applications.
Eigenschaften
IUPAC Name |
5-bromo-3-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEJVVZUFCVVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloropyridine-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



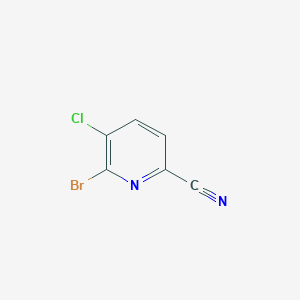
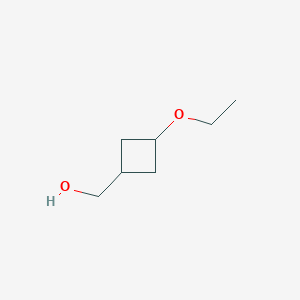
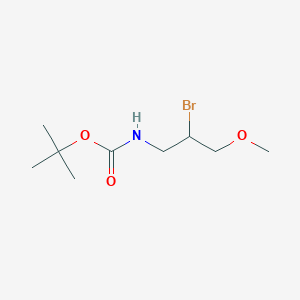
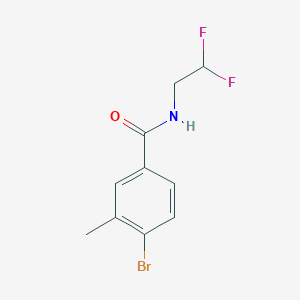
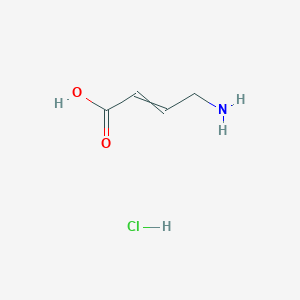
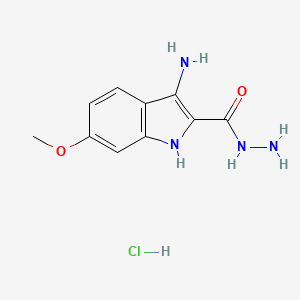

![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)




